molecular formula C7H8N2O2 B142037 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) CAS No. 135360-85-9

1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI)

Cat. No.: B142037
CAS No.: 135360-85-9
M. Wt: 152.15 g/mol
InChI Key: GIHODXXNWIRGMT-UHFFFAOYSA-N
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Description

1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) is a heterocyclic compound containing a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diazepine ring can undergo substitution reactions with different reagents to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepine derivatives with different functional groups.

Scientific Research Applications

1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) include other diazepine derivatives, such as:

  • 1,4-Diazepine
  • 1,3-Diazepine
  • 1,2,4-Triazepine

Uniqueness

1H-1,2-Diazepine-1-carboxylicacid,methylester(9CI) is unique due to its specific ring structure and the presence of the methyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl diazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHODXXNWIRGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496060
Record name Methyl 1H-1,2-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135360-85-9
Record name Methyl 1H-1,2-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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